molecular formula C6H10N2O3S B2391623 4-Cyanooxane-3-sulfonamide CAS No. 2172601-57-7

4-Cyanooxane-3-sulfonamide

Cat. No. B2391623
CAS RN: 2172601-57-7
M. Wt: 190.22
InChI Key: FFWRSPZYXLVXDS-UHFFFAOYSA-N
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Description

4-Cyanooxane-3-sulfonamide is a sulfonamide compound. Sulfonamides are synthetic antimicrobial drugs used as broad-spectrum treatments for human and animal bacterial infections . They contain the -SO2NH2 and/or -SO2NH- group, characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .


Synthesis Analysis

The synthesis of sulfonamides like this compound can be achieved through various methods. One approach involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals . This strategy does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process .


Molecular Structure Analysis

Sulfonamides have a tetrahedral sulfur center with four different groups attached . The stereogenic sulfur center of sulfonamides can act as viable chiral templates that can be employed in asymmetric syntheses . The molecular packing of the crystal showed a 12-molecule supramolecular aggregate synthon stabilized by N-H⋯N and N-H⋯O intermolecular contacts .


Chemical Reactions Analysis

Sulfonimidates, which are organosulfur (VI) species, have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols, and phenols .


Physical And Chemical Properties Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are not readily biodegradable and have potential to cause various unfavorable side effects .

Mechanism of Action

Sulfonamides like 4-Cyanooxane-3-sulfonamide act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Safety and Hazards

Sulfonamides may cause a strong allergic reaction when used in large doses . Two of the most serious allergic reactions are Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfanamide allergy is approximately 3–8%, close to that seen for penicillin .

Future Directions

Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents . Their recent resurgence in interest as intermediates to access other important organosulfur compounds suggests potential future directions in the field .

properties

IUPAC Name

4-cyanooxane-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3S/c7-3-5-1-2-11-4-6(5)12(8,9)10/h5-6H,1-2,4H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWRSPZYXLVXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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